molecular formula C16H16O3 B311151 2,5-Dimethylphenyl phenoxyacetate

2,5-Dimethylphenyl phenoxyacetate

Cat. No.: B311151
M. Wt: 256.3 g/mol
InChI Key: NEGZAQXCCMIUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylphenyl phenoxyacetate is an ester derivative of phenoxyacetic acid, where the phenoxy group is substituted with methyl groups at the 2- and 5-positions. This compound belongs to a class of aryloxyacetates, which are widely studied for their herbicidal and biological activities due to their structural resemblance to natural auxins and photosynthetic inhibitors .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2,5-dimethylphenyl) 2-phenoxyacetate

InChI

InChI=1S/C16H16O3/c1-12-8-9-13(2)15(10-12)19-16(17)11-18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

NEGZAQXCCMIUOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)COC2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include other substituted phenoxyacetates, such as:

  • 2,5-Xylyloxyacetic acid (CAS 7356-41-4): The free acid form of the target compound, differing only by the absence of the ester group.
  • 2-(3,5-Dimethylphenoxy)acetic acid (CAS 13334-49-1): Features methyl groups at the 3- and 5-positions, altering steric and electronic properties.
  • 2-(2,4-Dimethylphenoxy)acetic acid (CAS 13334-49-1): Substituents at 2- and 4-positions, influencing spatial orientation.
  • 2-(2,6-Dimethylphenoxy)acetic acid (CAS 13452-68-1): Steric hindrance due to adjacent methyl groups.
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties
2,5-Dimethylphenyl phenoxyacetate Not provided 2,5-dimethylphenyl C10H12O3 180.20 High lipophilicity (predicted logP ~3.2)
2,5-Xylyloxyacetic acid 7356-41-4 2,5-dimethylphenoxy C10H12O3 180.20 Acidic (pKa ~3.5), herbicidal activity
3,5-Dimethylphenoxyacetic acid 13334-49-1 3,5-dimethylphenoxy C10H12O3 180.20 Enhanced electron-withdrawing effects
2,4-Dimethylphenoxyacetic acid 13334-49-1 2,4-dimethylphenoxy C10H12O3 180.20 Moderate lipophilicity (logP ~2.8)

Herbicidal Potential

  • Mode of Action: Substituted phenoxyacetates inhibit photosystem II (PSII) by binding to the D1 protein, similar to urea and triazine herbicides .
  • Comparative Efficacy: The 2,5-dimethylphenyl group may enhance binding affinity compared to monosubstituted analogs due to optimal steric bulk and lipophilicity .

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